molecular formula C14H19ClFN3O2S B4283507 N-butyl-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarboxamide

N-butyl-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarboxamide

Cat. No.: B4283507
M. Wt: 347.8 g/mol
InChI Key: LPUMJNNEILNRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarboxamide, also known as BTF, is a chemical compound that has been extensively studied for its potential use in scientific research. BTF is a hydrazine derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N-butyl-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell signaling. This compound has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammation, and the modulation of neurotransmitter release. This compound has also been found to have antioxidant activity, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarboxamide in lab experiments is its potent activity against cancer cells and pathogenic bacteria. Additionally, this compound has been found to have low toxicity in normal cells, making it a relatively safe compound to use in research. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain experiments.

Future Directions

There are many potential future directions for research on N-butyl-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarboxamide. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of research is the investigation of this compound's potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases and infectious diseases.

Scientific Research Applications

N-butyl-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarboxamide has been used in a variety of scientific research applications, including studies of cancer cells, neurodegenerative diseases, and infectious diseases. This compound has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have antimicrobial activity against a variety of pathogenic bacteria.

Properties

IUPAC Name

1-butyl-3-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]acetyl]amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClFN3O2S/c1-2-3-6-17-14(21)19-18-13(20)9-22-8-10-4-5-11(16)7-12(10)15/h4-5,7H,2-3,6,8-9H2,1H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUMJNNEILNRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NNC(=O)CSCC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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